molecular formula C12H11NO3 B1353845 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one CAS No. 70033-61-3

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Cat. No. B1353845
CAS RN: 70033-61-3
M. Wt: 217.22 g/mol
InChI Key: JFSCKVXXRWUABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For the related compound “5-Hydroxymethylfurfural”, it is a white low-melting solid which is highly soluble in both water and organic solvents .

Scientific Research Applications

Organic Synthesis

Researchers have explored the synthesis of derivatives of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one, highlighting its utility in organic chemistry. For example, the cyclization of aryl ketone anilides with diethyl malonate produces 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones, which upon further reactions yield various structurally related compounds. These synthetic pathways demonstrate the compound's role in generating novel chemical entities with potential applications in drug development and material science (Nikam & Kappe, 2015).

Crystal Structure Analysis

The compound has also been used in crystallography to study the hydrogen-bonded frameworks and polymorphism. For instance, a study on the crystal structure of benzene-1,3,5-tricarboxylic acid with 4-pyridone reveals insights into molecular interactions and structural dynamics (Staun & Oliver, 2015).

Quantum-Chemical Studies

Quantum-chemical analyses have been conducted to understand the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one derivatives. These studies offer a theoretical basis for the compound's interaction with biological targets, providing a foundation for drug discovery and development (Rogachevskii, Plakhova, & Shelykh, 2009).

Biological Activity

Research into the biological activity of derivatives of 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one has shown potential in various therapeutic areas. For instance, the discovery of 5-hydroxyalkyl-4-phenylpyridines as a new class of glucagon receptor antagonists indicates its relevance in the treatment of diabetes, showcasing the compound's significance in medicinal chemistry (Ladouceur et al., 2002).

Safety And Hazards

The safety and hazards of a compound are usually determined through toxicological studies. The safety data sheet for a related compound “2-Hydroxy-4′-(2-hydroxymethyl)-2-methylpropiophenone” indicates that it is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-10-6-11(15)12(16)7-13(10)9-4-2-1-3-5-9/h1-7,14,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSCKVXXRWUABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)C=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Synthesis routes and methods

Procedure details

To a suspension of kojic acid (1.421 g, 10.00 mmol) in diluted hydrochloric acid (0.52 mL of concentrated hydrochloric acid diluted with 25 mL of water) was added aniline (1.40 mL, 15.4 mmol). The resulting mixture was heated under reflux for 20 h. The mixture, while warn (60° C.), was washed with dichloromethane two times and the organic phase was discarded. The aqueous phase was neutralized with solid sodium carbonate, upon which much off-white precipitate appeared. The mixture stood in a hood overnight. The crude product was isolated by filtration and purified by recrystallization with methanol to give a pale solid (1.064 g, 49%). Mp: 236-238° C. (lit.85 237-240° C.). 1H NMR (d6-DMSO): δ 4.20 (2H, s), 6.47 (1H, s), 7.35 (1H, s), 7.5-7.6 (5H, m). 13C NMR (d6-DMSO): δ 70.9, 102.5, 114.8, 118.2, 118.9, 130.5, 138.7, 146.7, 165.3, 179.5.
Quantity
1.421 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Yield
49%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.